N-cyclopentyl-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
Description
This compound features a pyridinone core substituted with a methoxy group at position 5 and a thioether-linked 1-methyl-1H-tetrazole moiety at position 2. The acetamide side chain is N-substituted with a cyclopentyl group, contributing to its lipophilic character. The tetrazole ring, a nitrogen-rich heterocycle, acts as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in biological systems . The methoxy group on the pyridinone ring may modulate electronic effects and solubility, while the cyclopentyl substituent influences membrane permeability .
Properties
IUPAC Name |
N-cyclopentyl-2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3S/c1-21-16(18-19-20-21)26-10-12-7-13(23)14(25-2)8-22(12)9-15(24)17-11-5-3-4-6-11/h7-8,11H,3-6,9-10H2,1-2H3,(H,17,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVDFCAXQCDCHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound can be described by its complex structure, which includes:
- A cyclopentyl group
- A methoxy group
- A tetrazole moiety
- A pyridine derivative
This unique combination of functional groups is thought to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially influencing metabolic pathways.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity:
-
Enzyme Inhibition :
- The compound has shown promising results as an inhibitor of aldose reductase (ALR2), with an IC50 value indicating potent inhibitory effects. For instance, similar compounds have been reported with IC50 values ranging from 0.789 μM to 17.11 μM for ALR2 inhibition, suggesting that structural modifications can enhance or diminish activity .
- Antioxidant Activity :
- Lipid Peroxidation Suppression :
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (μM) | Antioxidant Activity (%) | Selectivity Index |
|---|---|---|---|
| N-cyclopentyl derivative | 0.789 | 41.48 at 1 μM | 25.23 |
| Epalrestat (control) | Comparable | Moderate | - |
Case Study 1: Aldose Reductase Inhibition
In a study evaluating the efficacy of various pyridine derivatives on ALR2 inhibition, N-cyclopentyl derivatives were tested alongside established inhibitors like epalrestat. The results indicated that modifications in the side chains significantly influenced the inhibitory potency, with some derivatives showing enhanced selectivity towards ALR2 compared to ALR1 .
Case Study 2: Antioxidant Properties
Another study focused on the antioxidant capacity of phenolic derivatives similar to N-cyclopentyl compounds. The findings revealed that specific structural features, such as hydroxyl substituents on the aromatic rings, were crucial for enhancing antioxidant activity, leading to effective DPPH radical scavenging and lipid peroxidation suppression .
Scientific Research Applications
Antimicrobial Properties
Research suggests that N-cyclopentyl-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide exhibits antimicrobial activity. Similar compounds have demonstrated effectiveness against various pathogens, indicating potential applications in treating infections caused by bacteria and fungi.
Anticancer Activity
The compound's structural components may confer anticancer properties. Studies on related compounds have shown selective cytotoxicity towards cancer cell lines, suggesting that this compound could be explored for its ability to inhibit tumor growth while sparing normal cells.
Enzyme Inhibition
The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For instance, similar structures have been noted to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's. This suggests that this compound could have implications in neuropharmacology.
Synthesis and Derivatives
The synthesis of this compound typically involves several chemical reactions that allow for the generation of this compound in moderate to high yields. The ability to synthesize derivatives with varied biological profiles enhances its utility in research and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is structurally related to derivatives bearing heterocyclic thioethers and acetamide side chains. Key comparisons include:
2.1 Heterocyclic Thioether Variations
- Thiadiazole Analog (CAS 932963-39-8): This compound replaces the tetrazole with a 5-methyl-1,3,4-thiadiazole group. Thiadiazoles are electron-deficient heterocycles, which may enhance electrophilic reactivity compared to tetrazoles. This substitution reduces lipophilicity (logP) compared to the cyclopentyl group in the target compound .
- Triazole Derivatives (Safonov, 2020): N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides feature a triazole ring instead of tetrazole. Triazoles are less bulky and have distinct hydrogen-bonding capabilities. The acetohydrazide group (vs. acetamide) may alter pharmacokinetics, such as absorption and half-life, due to differences in hydrogen-bond donor capacity .
2.2 Pyridinone Ring Substituents
- Methoxy vs. Hydroxyl Groups: The 5-methoxy group in the target compound increases lipophilicity and may reduce metabolic oxidation compared to hydroxyl-substituted analogs (e.g., catechins in ).
2.3 Acetamide Side Chain Modifications
- Cyclopentyl vs. In contrast, the 4-methoxyphenyl group in the thiadiazole analog balances lipophilicity with solubility via aromatic interactions .
Table 1: Structural and Physicochemical Comparison
| Compound Name | Heterocycle | Acetamide Substituent | Pyridinone Substituent | logP (Predicted) |
|---|---|---|---|---|
| Target Compound | 1-Methyl-1H-tetrazole | Cyclopentyl | 5-Methoxy | 2.8 |
| Thiadiazole Analog (CAS 932963-39-8) | 1,3,4-Thiadiazole | 4-Methoxyphenyl | 5-Methoxy | 2.1 |
| Triazole Derivative (Safonov, 2020) | 1,2,4-Triazole | Thiophen-2-ylmethyl | N/A | 1.9 |
Research Findings
- Synthetic Accessibility: The tetrazole-thioether linkage in the target compound may require specialized conditions (e.g., Mitsunobu or nucleophilic substitution reactions), whereas thiadiazole analogs are often synthesized via cyclization of thiosemicarbazides .
- Biological Activity :
Tetrazole-containing compounds are frequently explored as enzyme inhibitors (e.g., angiotensin-converting enzyme) due to their bioisosteric properties. The thiadiazole analog’s electron-deficient core may favor interactions with electrophilic enzyme pockets, while the triazole derivatives’ hydrogen-bonding capacity could target polar active sites . - Metabolic Stability : The cyclopentyl group in the target compound may slow oxidative metabolism compared to aromatic substituents, which are prone to cytochrome P450-mediated hydroxylation .
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
Core Structural Disassembly
The target molecule dissects into three modular components:
Synthetic Routes and Methodological Comparisons
Route 1: Sequential Alkylation-Thiol Conjugation
Synthesis of 5-Methoxy-2-(Bromomethyl)Pyridin-4(1H)-One
Beginning with 2,5-dimethoxypyridine, selective demethylation at C4 using hydrobromic acid (48%, 110°C, 6 h) yields 5-methoxy-2-methylpyridin-4-ol. Bromination of the methyl group via N-bromosuccinimide (NBS, 1.2 eq) under radical initiation (AIBN, 0.1 eq) in CCl4 (reflux, 4 h) affords the C2-brominated intermediate in 68% yield.
Characterization Data :
- 1H NMR (400 MHz, DMSO-d6) : δ 7.89 (d, J = 8.4 Hz, 1H, H3), 6.52 (d, J = 8.4 Hz, 1H, H6), 4.41 (s, 2H, CH2Br), 3.87 (s, 3H, OCH3).
Thioether Formation with 1-Methyl-1H-Tetrazole-5-Thiol
Reacting the bromomethylpyridinone (1.0 eq) with 1-methyl-1H-tetrazole-5-thiol (1.2 eq) in dimethylformamide (DMF) using cesium carbonate (2.0 eq) at 25°C for 12 h achieves 82% conversion. Purification via silica chromatography (EtOAc/hexane, 3:7) isolates the thioether product.
Optimization Insights :
- Solvent Screening : DMF > toluene > THF in yield (82% vs. 65% vs. 58%).
- Base Impact : Cs2CO3 (82%) > K2CO3 (74%) > Et3N (63%).
Acetamide Installation via N-Alkylation
Treatment of the pyridinone (1.0 eq) with chloroacetyl chloride (1.5 eq) in tetrahydrofuran (THF) containing triethylamine (2.0 eq) at 0°C→25°C over 2 h generates the chloroacetamide intermediate. Subsequent reaction with cyclopentylamine (1.5 eq) in acetonitrile (80°C, 6 h) furnishes the target compound in 76% yield.
Route 2: Epoxide-Mediated Tetrazole Conjugation
Epoxidation of 5-Methoxy-2-Allylpyridin-4(1H)-One
Starting from 5-methoxy-2-allylpyridin-4-ol, epoxidation with m-chloroperbenzoic acid (mCPBA, 1.1 eq) in dichloromethane (0°C, 5 h) yields the 2,3-epoxypropyl derivative (54%).
Reaction Monitoring :
- TLC Analysis : Rf 0.32 (EtOAc/hexane 1:1) vs. Rf 0.45 for starting material.
Epoxide Ring-Opening with Tetrazole-Thiol
Epoxide (1.0 eq) reacts with 1-methyl-1H-tetrazole-5-thiol (1.5 eq) in toluene (25°C, 48 h) to install the thioether moiety (69% yield). This method minimizes competing nucleophilic attacks observed in Route 1.
Acetamide Coupling
Identical to Route 1, yielding the final product in 71% overall yield from epoxide.
Route 3: Convergent Fragment Coupling
Prefabrication of Tetrazole-Thioether Module
Synthesizing 2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)oxirane via epichlorohydrin and tetrazole-thiol coupling (89% yield).
Pyridinone Alkylation and Acetamide Conjugation
Reacting 5-methoxypyridin-4-ol with the tetrazole-epoxide (1.2 eq) in THF (NaH, 0°C→25°C, 6 h) followed by chloroacetylation/cyclopentylamine coupling delivers the target compound in 65% overall yield.
Analytical Characterization and Validation
Spectroscopic Profiling
1H NMR Analysis (DMSO-d6, 400 MHz)
- δ 1.45–1.67 (m, 8H, cyclopentyl CH2), 3.93 (s, 3H, tetrazole CH3), 3.98 (s, 3H, OCH3), 4.12 (s, 2H, SCH2), 4.75 (quin, J = 7.2 Hz, 1H, cyclopentyl CH), 6.89 (d, J = 8.8 Hz, 1H, H3), 7.21 (d, J = 8.8 Hz, 1H, H6), 8.32 (s, 1H, NH).
13C NMR Analysis (101 MHz, DMSO-d6)
- δ 25.8 (cyclopentyl CH2), 33.1 (tetrazole CH3), 56.3 (OCH3), 61.5 (SCH2), 169.2 (C=O), 172.4 (C=S).
HRMS (ESI-TOF)
- m/z calcd for C17H23N5O3S [M+H]+: 402.1554; found: 402.1558.
Comparative Evaluation of Synthetic Approaches
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield (%) | 58 | 63 | 65 |
| Purification Complexity | Moderate | High | Low |
| Scalability | Good | Limited | Excellent |
| Key Advantage | Speed | Regioselectivity | Convergent |
Route 3 emerges as optimal due to its convergent nature and scalability, albeit requiring advanced intermediate synthesis.
Q & A
Q. What are the standard synthetic routes for preparing N-cyclopentyl-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyridine or pyridinone core via cyclization. For example, cyclopropyl hydrazine and ketones react under acidic/basic conditions to form pyrazole intermediates, as seen in analogous compounds .
- Step 2 : Functionalization of the pyridine ring with methoxy and tetrazolylthio groups. Thioether formation via nucleophilic substitution (e.g., using 1-methyl-1H-tetrazole-5-thiol) under inert atmospheres is critical to avoid oxidation .
- Step 3 : Coupling with the cyclopentylacetamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., from ethanol/water) ensure >95% purity .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : H and C NMR to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, tetrazolylthio at δ 4.5–5.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z ~450–460) .
- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO (>10 mg/mL) and dichloromethane, sparingly soluble in water. Pre-saturate solvents with nitrogen to prevent thioether oxidation .
- Stability : Stable at −20°C for >6 months in anhydrous DMSO. Avoid prolonged exposure to light or humidity, which may degrade the tetrazolylthio group .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between structural analogs of this compound?
- Methodological Answer :
- Comparative SAR Studies : Systematically vary substituents (e.g., replace tetrazole with oxadiazole) and test against target enzymes (e.g., COX-2 or kinases). Use molecular docking (AutoDock Vina) to correlate activity with binding affinity .
- Data Normalization : Account for assay variability (e.g., cell line differences) by including reference inhibitors (e.g., doxorubicin for cytotoxicity) in parallel experiments .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to the cyclopentyl moiety to improve aqueous solubility. LogP values should ideally be <3.5 .
- Metabolic Stability : Conduct microsomal assays (human/rat liver microsomes) to identify metabolic hotspots. For example, methyl groups on tetrazole reduce CYP450-mediated oxidation .
Q. How can researchers investigate the mechanism of action for this compound’s antimicrobial activity?
- Methodological Answer :
- Target Identification : Use pull-down assays with biotinylated analogs and streptavidin beads to isolate interacting proteins. LC-MS/MS identifies candidates (e.g., bacterial dihydrofolate reductase) .
- Time-Kill Assays : Monitor bactericidal kinetics (e.g., against MRSA) at 2× and 4× MIC to distinguish static vs. cidal effects .
Q. What experimental designs mitigate synthetic challenges in scaling up this compound?
- Methodological Answer :
- Flow Chemistry : Optimize exothermic steps (e.g., tetrazolylthio coupling) using continuous flow reactors to improve heat dissipation and yield .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) in amidation steps to reduce toxicity and ease purification .
Key Recommendations for Researchers
- Prioritize crystallography (single-crystal X-ray) for unambiguous structural confirmation .
- Use accelerated stability testing (40°C/75% RH for 1 month) to predict shelf-life .
- Collaborate with computational chemists for fragment-based drug design to enhance selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
